2-Methylhex-5-enal

Description

Structural Classification and Defining Characteristics of α,β-Unsaturated Aldehydes

α,β-Unsaturated aldehydes, also known as enals, possess a general structure where a carbonyl group is directly attached to a carbon-carbon double bond, with the double bond situated at the α-position relative to the carbonyl carbon. The structure can be represented as R-CH=CH-CHO, where R is a hydrogen or an alkyl/aryl group. This conjugation between the π-system of the alkene and the π-system of the carbonyl group leads to a delocalization of electrons, influencing their spectroscopic properties and, more importantly, their chemical reactivity libretexts.orguomosul.edu.iqwikipedia.org.

The conjugation results in a partial positive charge on both the carbonyl carbon (C-2) and the β-carbon (C-4) of the conjugated system, making these sites susceptible to nucleophilic attack pressbooks.pub. This dual reactivity allows α,β-unsaturated aldehydes to undergo two primary modes of nucleophilic addition:

1,2-Addition (Direct Addition): Nucleophilic attack occurs directly at the carbonyl carbon, similar to saturated aldehydes. This pathway is typically favored by strong, hard nucleophiles.

1,4-Addition (Conjugate Addition or Michael Addition): Nucleophilic attack occurs at the β-carbon, followed by protonation to yield an enol, which then tautomerizes to the more stable keto form. This pathway is generally favored by softer nucleophiles pressbooks.pub.

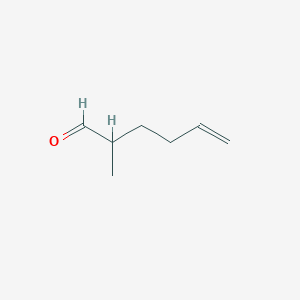

In contrast, 2-Methylhex-5-enal (CAS: 3491-57-4 / 154779-70-1) has the molecular formula C7H12O and a molecular weight of approximately 112.17 g/mol parchem.comnih.govbldpharm.com. Its structure, represented by the SMILES string C=CCCC(C)C=O, corresponds to CH2=CH-CH2-CH2-CH(CH3)-CHO. In this molecule, the aldehyde functional group is at position 1, and the carbon-carbon double bond is located between positions 5 and 6. This places the double bond at the ω-position (terminal end) of the carbon chain, making it an ω-unsaturated aldehyde . Therefore, this compound does not possess the defining α,β-conjugation characteristic of the enal class, and its reactivity will differ from that of typical α,β-unsaturated aldehydes, primarily exhibiting the reactivity of a terminal alkene and a simple aldehyde.

| Property | Value / Description | Reference |

| Compound Name | This compound | parchem.comnih.govbldpharm.com |

| CAS Number | 3491-57-4, 154779-70-1 | parchem.combldpharm.com |

| Molecular Formula | C7H12O | parchem.comnih.govbldpharm.com |

| Molecular Weight | ~112.17 g/mol | bldpharm.com |

| SMILES | C=CCCC(C)C=O | bldpharm.com |

| Structure | CH2=CH-CH2-CH2-CH(CH3)-CHO | bldpharm.com |

| Classification | ω-Unsaturated Aldehyde | Derived |

| Key Features | Terminal alkene, branched methyl group, aldehyde group | Derived |

Historical Development of Research on Alkenals and Related Compounds

The study of aldehydes and unsaturated organic compounds has a long and rich history in organic chemistry. Classic reactions like the aldol (B89426) condensation , first reported in the 19th century, became a cornerstone for synthesizing α,β-unsaturated carbonyl compounds, including aldehydes and ketones uomosul.edu.iqwikipedia.org. This reaction involves the condensation of two carbonyl compounds, often leading to β-hydroxy carbonyls that can subsequently dehydrate to form the conjugated system. Another significant development was hydroformylation (also known as the oxo process), which emerged in the mid-20th century. This industrial process allows for the large-scale production of aldehydes from alkenes by reacting them with carbon monoxide and hydrogen in the presence of metal catalysts, forming both linear and branched isomers wikipedia.org.

Research into controlling the synthesis of specific unsaturated aldehydes, particularly those with sensitive functional groups or desired stereochemistry, has continued. For instance, the development of methods for the two-carbon homologation of aldehydes to generate (E)-alkenals has been an area of interest, often requiring strategies to manage the high reactivity of the product alkenals royalsocietypublishing.org. The study of lipid-derived aldehydes, such as those formed during lipid peroxidation, has also gained traction, revealing their roles in biological processes and their potential phytotoxicity researchgate.netnih.gov. While direct historical accounts of this compound are not prominently featured in general historical overviews of unsaturated aldehydes, the broader advancements in aldehyde synthesis and the understanding of unsaturated systems laid the groundwork for its eventual preparation and study.

Contemporary Significance of this compound in Synthetic Organic Chemistry Research

In contemporary synthetic organic chemistry, molecules like this compound, with their combination of functional groups (aldehyde and terminal alkene), serve as valuable building blocks or intermediates. While not an α,β-unsaturated aldehyde, its ω-alkene functionality and aldehyde group offer distinct synthetic handles.

Synthesis: A primary route for the synthesis of this compound involves the oxidation of its corresponding alcohol, 2-methylhex-5-en-1-ol. Pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) is a common reagent for this transformation, achieving the selective oxidation of the primary alcohol to the aldehyde in good yields, typically around 85% . The precursor alcohol, 2-methylhex-5-en-1-ol, can itself be synthesized through various methods, including the reduction of 2-methylhex-5-enoic acid derivatives .

| Synthesis Method | Starting Material | Reagent/Conditions | Product | Yield | Reference |

| Oxidation of Primary Alcohol | 2-methylhex-5-en-1-ol | PCC in CH2Cl2 (0–25°C) | This compound | 85% | |

| Reduction of Ester (precursor to alcohol) | 2-methylhex-5-enoic acid methyl ester | LiAlH4 | 2-methylhex-5-en-1-ol | 83% |

Research Applications: While specific research extensively detailing the direct use of this compound as a primary reagent is limited in the provided snippets, its structural features suggest potential applications. The terminal alkene can participate in various addition reactions, epoxidation, or polymerization, while the aldehyde group is amenable to nucleophilic additions, Wittig reactions, or reductions.

Research involving structurally similar compounds, such as other ω-alkenals or branched aldehydes, highlights their utility. For example, ω-alkenals have been explored in enantioselective syntheses, including in the context of Diels-Alder reactions or other cyclization strategies researchgate.netresearchgate.net. Studies on related branched unsaturated aldehydes like 2-isopropyl-5-methylhex-5-enal have investigated their participation in ene cyclizations and asymmetric synthesis researchgate.netimperial.ac.ukresearchgate.net. Furthermore, compounds with similar carbon skeletons and functional group arrangements find applications in the fragrance and flavor industry google.com, suggesting a potential, albeit not explicitly detailed for this compound itself, role in this sector. The ability to synthesize this compound from a readily available alcohol precursor makes it an accessible intermediate for further synthetic elaborations.

Asymmetric Synthesis Utilizing Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction thieme-connect.comddugu.ac.in. After the stereoselective transformation, the auxiliary is removed, leaving behind an enantiomerically enriched product. For the synthesis of chiral aldehydes or their precursors, chiral auxiliaries can be covalently linked to an achiral starting material. For instance, Evans chiral auxiliaries have been utilized in the asymmetric synthesis of related α-methyl aldehydes, where they guide alkylation steps with high diastereoselectivity ucalgary.canih.govsigmaaldrich.com. While direct application to this compound is not explicitly detailed in the provided search results, the principle involves forming a chiral intermediate where the auxiliary dictates the stereochemistry of bond formation at the α-carbon or elsewhere in the molecule, which can then be elaborated to the target aldehyde. Pseudoephedrine-derived auxiliaries, for example, have shown remarkable stereocontrol in alkylation reactions, including those forming quaternary carbon centers nih.gov.

Catalytic Asymmetric Methods for Related Aldehydes

Catalytic asymmetric synthesis employs a chiral catalyst in substoichiometric amounts to induce enantioselectivity nih.gov. This approach is highly efficient and atom-economical. For aldehydes, catalytic asymmetric methods can involve transformations such as asymmetric hydrogenation, aldol reactions, or Michael additions rsc.orgmdpi.comacs.orgnih.govmpg.de. For α-branched aldehydes, which present steric challenges, significant progress has been made in developing organocatalytic and metal-catalyzed approaches for α-functionalization, leading to high yields and enantioselectivities mdpi.com. While specific catalytic asymmetric syntheses of this compound are not detailed, methods like chiral amine-catalyzed reactions of α,β-unsaturated aldehydes or metal-catalyzed allylation of aldehydes are relevant to the broader field of chiral aldehyde synthesis rsc.orgacs.orgnih.govd-nb.infoethz.chacs.org.

Dynamic Kinetic Resolution Strategies

Dynamic Kinetic Resolution (DKR) is a powerful strategy that combines a kinetic resolution with in situ racemization of the undesired enantiomer chemistryviews.orgacs.orgresearchgate.netnih.govrsc.org. This allows for the theoretical conversion of a racemic starting material into a single enantiomer of the product with a maximum yield of 100%. DKR has been applied to aldehydes, for example, in the hydroacylation of racemic α-allyl aldehydes, where an achiral amine catalyst interconverts aldehyde enantiomers, while a chiral rhodium catalyst transforms one enantiomer into an enantioenriched cyclic ketone chemistryviews.orgnih.gov. Such strategies could, in principle, be adapted for the synthesis of chiral precursors to this compound, or potentially the aldehyde itself, by resolving a racemic intermediate that can be racemized and converted to the desired enantiomer.

Preparation of Key Intermediates

The synthesis of this compound often involves the preparation of specific alcohol intermediates, which are then oxidized to the aldehyde.

Reduction of 2-Methylhex-5-enoic Acid Methyl Ester to 2-Methylhex-5-en-1-ol

2-Methylhex-5-en-1-ol is a key intermediate that can be oxidized to this compound. It can be synthesized by the reduction of its corresponding methyl ester, 2-Methylhex-5-enoic Acid Methyl Ester masterorganicchemistry.com. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent commonly used for this transformation, converting the ester group (-COOCH₃) into a primary alcohol (-CH₂OH) masterorganicchemistry.comucalgary.calumenlearning.comlibretexts.orgmasterorganicchemistry.com. The reaction typically proceeds in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) ucalgary.camasterorganicchemistry.com. The mechanism involves the nucleophilic attack of hydride (H⁻) from LiAlH₄ on the carbonyl carbon of the ester, followed by displacement of the alkoxide leaving group to form an aldehyde intermediate. This aldehyde is then further reduced by LiAlH₄ to the primary alcohol ucalgary.calumenlearning.commasterorganicchemistry.com. This method has been reported to yield crude 2-Methylhex-5-en-1-ol in approximately 83% masterorganicchemistry.com.

Reaction: 2-Methylhex-5-enoic Acid Methyl Ester + LiAlH₄ → 2-Methylhex-5-en-1-ol

Conditions: Ethereal solvent (e.g., THF), followed by aqueous workup.

Yield: ~83% (crude) masterorganicchemistry.com

Hydroboration-Oxidation of 2-Methyl-1-hexene to 2-Methylhex-5-en-1-ol

Another significant route to 2-Methylhex-5-en-1-ol involves the hydroboration-oxidation of the alkene 2-Methyl-1-hexene masterorganicchemistry.com. Hydroboration-oxidation is a two-step process that converts alkenes into alcohols with anti-Markovnikov regioselectivity and syn stereoselectivity wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comwikipedia.orgvisualizeorgchem.comlibretexts.orgbyjus.comacsgcipr.org.

Hydroboration Step: The alkene is treated with a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃•THF) or diborane (B8814927) (B₂H₆) masterorganicchemistry.commasterorganicchemistry.comwikipedia.orglibretexts.orgacsgcipr.orgorganic-chemistry.org. Borane adds across the double bond in a concerted, syn fashion, with the boron atom attaching to the less substituted carbon of the alkene (anti-Markovnikov addition) wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comvisualizeorgchem.comlibretexts.orgbyjus.com. For 2-Methyl-1-hexene, this results in the boron atom being attached to the terminal carbon (C1). The reaction can proceed with multiple alkene molecules adding to a single borane molecule, forming a trialkylborane masterorganicchemistry.commasterorganicchemistry.combyjus.com.

Oxidation Step: The resulting trialkylborane is then oxidized, typically using hydrogen peroxide (H₂O₂) in the presence of a base like sodium hydroxide (B78521) (NaOH) wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comvisualizeorgchem.combyjus.com. This step replaces the carbon-boron bond with a carbon-oxygen bond, yielding the alcohol. The oxidation proceeds with retention of stereochemistry wikipedia.orgmasterorganicchemistry.comvisualizeorgchem.com.

This method is highly regioselective for terminal alkenes and is a preferred laboratory method due to its simplicity and good yields masterorganicchemistry.com.

Reaction: 2-Methyl-1-hexene + BH₃•THF → Organoborane intermediate → H₂O₂/NaOH → 2-Methylhex-5-en-1-ol

Conditions: Hydroboration: BH₃•THF in THF, 0–25°C. Oxidation: H₂O₂/NaOH.

Yield: ~83% masterorganicchemistry.com

Compound List

The following table lists the chemical compounds mentioned in this article:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 3491-57-4 | C₇H₁₂O | 112.17 |

| 2-Methylhex-5-en-1-ol | (Not listed) | C₇H₁₄O | 114.19 |

| 2-Methylhex-5-enoic Acid Methyl Ester | (Not listed) | C₈H₁₄O₂ | 142.20 |

| 2-Methyl-1-hexene | (Not listed) | C₇H₁₄ | 98.19 |

| Hept-6-enal | 17206-61-0 | C₇H₁₂O | 112.17 |

| 2-methylhex-5-enaldoxime | (Not listed) | C₇H₁₃NO | 127.19 |

| 2-methylhex-5-enenitrile oxide | 144254-17-1 | C₇H₁₁NO | 125.17 |

| (R)-2-isopropyl-5-methylhex-5-enal | (Not listed) | C₁₁H₂₀O | 168.28 |

| (S)-4-Methylhex-5-enal | (Not listed) | C₇H₁₂O | 112.17 |

| 5-Methylhex-2-enal (B13324291) | (Not listed) | C₇H₁₂O | 112.17 |

The synthesis of this compound and its precursors involves well-established organic reactions, with ongoing research focusing on achieving higher yields, greater selectivity, and enantiomeric control through advanced catalytic and auxiliary-based methods.## Synthesis of this compound and Related Precursors

This compound (CAS: 3491-57-4 or 154779-70-1) is an unsaturated aldehyde with the molecular formula C₇H₁₂O wikipedia.orgchemistryviews.orgrsc.org. It is characterized by a methyl group at the second carbon position and a double bond at the fifth carbon position masterorganicchemistry.com. This compound's combination of a reactive aldehyde group and an alkene moiety makes it a valuable intermediate in organic synthesis. The synthesis of this compound can be achieved through various pathways, including direct methods and the preparation of its key precursors, with a significant emphasis on developing enantioselective routes.

Structure

3D Structure

Properties

IUPAC Name |

2-methylhex-5-enal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-3-4-5-7(2)6-8/h3,6-7H,1,4-5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDSJBMHTRDRBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 2 Methylhex 5 Enal

Pericyclic Reactions

Pericyclic reactions, which proceed through a cyclic transition state, are a prominent feature of 2-Methylhex-5-enal's reactivity due to the spatial proximity of the aldehyde and the double bond.

Intramolecular Ene Reactions

The intramolecular ene reaction is a concerted process involving the transfer of an allylic hydrogen to an enophile, in this case, the aldehyde's carbonyl group, with a concurrent shift of the double bond. This reaction is a powerful tool for the stereoselective synthesis of cyclic alcohols. While direct studies on this compound are not extensively documented, research on the closely related analogue, (R)-2-isopropyl-5-methylhex-5-enal, provides significant insights into these transformations.

The intramolecular ene reaction of this compound and its analogues falls under the category of a Type-II carbonyl ene cyclization. In this type of reaction, the tether connecting the "ene" (the terminal double bond) and the "enophile" (the aldehyde) originates from the second carbon atom relative to the carbonyl group. This arrangement favors the formation of a six-membered ring.

Studies on (R)-2-isopropyl-5-methylhex-5-enal have shown that its Type-II carbonyl ene cyclization can be induced by various Lewis acids. The reaction proceeds to yield 5-methylidenecyclohexanols. A notable aspect of this reaction is that it can proceed without causing racemization at the alpha stereogenic center of the aldehyde, highlighting its potential for asymmetric synthesis.

The use of Lewis acids is crucial in catalyzing the intramolecular ene reaction of compounds like this compound, allowing the reaction to proceed under milder conditions than thermal ene reactions. Different Lewis acids can influence the stereochemical outcome of the cyclization.

In the case of (R)-2-isopropyl-5-methylhex-5-enal, a range of Lewis acids have been employed, leading to the formation of either the (R,R)- or (R,S)-diastereomers of the resulting 5-methylidenecyclohexanol. This demonstrates the tunability of the reaction's stereoselectivity based on the choice of catalyst. It is important to note that with certain bulky methylaluminium-based Lewis acids, a competing Meerwein-Pondorff-Verley type reaction has been observed, where the aldehyde is reduced and the ene product is oxidized.

| Catalyst | Product Diastereomers | Observations |

| Various Lewis Acids | (R,R)- or (R,S)-5-methylidenecyclohexanols | No racemization at the alpha stereocenter. |

| Me₂AlCl | Products of Meerwein-Pondorff-Verley reaction | Competing reaction pathway observed. |

| Bulky methylaluminium bis(phenoxide) reagent | Products of Meerwein-Pondorff-Verley reaction | Competing reaction pathway observed. |

Prins Cyclizations and Related Carbocyclizations

The Prins cyclization is another important acid-catalyzed reaction involving an aldehyde and an alkene. It differs mechanistically from the ene reaction as it proceeds through a cationic intermediate. In the context of this compound analogues, the Prins cyclization has been observed as a competing and sometimes dominant pathway, particularly under conditions developed for dynamic kinetic resolution procedures.

For (R)-2-isopropyl-5-methylhex-5-enal, attempts to induce racemization at the alpha-carbon to facilitate a dynamic kinetic resolution led to a dominant Prins cyclization. This resulted in a mixture of all possible cycloadducts, which were surprisingly obtained with high enantiomeric excess (98% ee). This indicates that the cyclization is much faster than the desired racemization and proceeds with high stereocontrol.

Transformations of the Aldehyde Moiety

Beyond its role as an enophile in pericyclic reactions, the aldehyde group of this compound can undergo various transformations, with oxidation being a key pathway.

Oxidation Pathways (beyond synthesis)

The aldehyde functional group is susceptible to oxidation to a carboxylic acid. For unsaturated aldehydes like this compound, the oxidation must be chemoselective to avoid reactions at the carbon-carbon double bond. Several reagents and conditions are known to achieve this transformation.

One potential oxidation pathway involves the use of transition metals, which can enhance the oxidation at the C4-position (the carbon adjacent to the double bond) of 2-alkenals, leading to the formation of 4-oxo-2-alkenals. tandfonline.comoup.comtandfonline.comnih.govresearchgate.net Another common method for the oxidation of aldehydes to carboxylic acids is the use of chromium-based reagents, such as chromium trioxide (CrO₃) in an acidic aqueous solution (Jones reagent). libretexts.org This method is generally efficient for a wide range of aldehydes. libretexts.org

Furthermore, organic peracids can be used to oxidize unsaturated aldehydes. lp.edu.uaresearchgate.net The reaction with peracids can lead to the corresponding unsaturated carboxylic acid, but can also result in the formation of other products, such as epoxides, through reaction with the double bond. researchgate.net The selectivity of this reaction is influenced by the structure of the aldehyde and the reaction conditions. lp.edu.uaresearchgate.net More contemporary and "greener" methods for aldehyde oxidation include the use of molecular oxygen in the presence of a catalyst or employing benign oxidants like hydrogen peroxide. lp.edu.ua Biocatalytic methods using aldehyde dehydrogenases are also an option for achieving high chemoselectivity in the oxidation of aldehydes to carboxylic acids. nih.gov

Reduction to Corresponding Alcohols

The aldehyde functional group in this compound can be readily reduced to the corresponding primary alcohol, 2-methylhex-5-en-1-ol. This transformation is a fundamental process in organic chemistry and can be achieved using a variety of reducing agents.

Strong hydride reagents are particularly effective for this reduction. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting aldehydes and ketones to alcohols. The reaction is typically carried out in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of this compound. This is followed by a workup step, typically with water or a dilute acid, to protonate the resulting alkoxide and yield 2-methylhex-5-en-1-ol.

Sodium borohydride (B1222165) (NaBH₄) is a milder and more selective reducing agent that is also commonly used for the reduction of aldehydes. The reaction is often performed in protic solvents like ethanol (B145695) or methanol. Similar to LiAlH₄, the mechanism involves the transfer of a hydride ion to the carbonyl carbon.

| Reducing Agent | Solvent | General Reaction Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | Anhydrous conditions, followed by aqueous workup | 2-Methylhex-5-en-1-ol |

| Sodium Borohydride (NaBH₄) | Ethanol or Methanol | Typically at room temperature | 2-Methylhex-5-en-1-ol |

Condensation Reactions and their Mechanisms

Due to the presence of α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group), this compound can undergo condensation reactions, most notably the aldol (B89426) condensation. This reaction allows for the formation of new carbon-carbon bonds and is a cornerstone of organic synthesis.

The aldol condensation can be catalyzed by either a base or an acid.

Base-Catalyzed Aldol Condensation:

In the presence of a base, such as hydroxide (B78521) ion (OH⁻) or an alkoxide, an α-hydrogen is abstracted from this compound to form a resonance-stabilized enolate ion. This enolate then acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second molecule of this compound. The resulting product is a β-hydroxy aldehyde, specifically 3-hydroxy-2,7-dimethylnon-8-enal. Under heating or stronger basic conditions, this aldol addition product can undergo dehydration (loss of a water molecule) to form an α,β-unsaturated aldehyde, a process known as aldol condensation.

Acid-Catalyzed Aldol Condensation:

Under acidic conditions, the carbonyl oxygen of this compound is protonated, which activates the aldehyde towards nucleophilic attack. The acid also catalyzes the formation of the enol tautomer of a second molecule of this compound. The enol then acts as the nucleophile, attacking the protonated carbonyl carbon of the first molecule. Subsequent deprotonation yields the same β-hydroxy aldehyde as in the base-catalyzed pathway. This product can also be dehydrated under acidic conditions to form the α,β-unsaturated aldehyde.

While intermolecular aldol condensations are possible, intramolecular reactions can also occur if the molecule possesses another carbonyl group at a suitable position to form a stable five- or six-membered ring. In the case of this compound, an intramolecular ene reaction, a related pericyclic reaction, has been studied. This type of reaction involves the interaction of the aldehyde's carbonyl group with the terminal double bond, leading to the formation of a cyclic alcohol. For instance, the cyclization of 5-methylhex-5-enal (B6153755), a closely related compound, has been evaluated using various chiral Brønsted acid catalysts. nih.govacs.org

Alkene Functionalization and Modifications

The terminal double bond in this compound provides a second site for a variety of chemical modifications, allowing for further elaboration of the molecule's carbon skeleton and the introduction of new functional groups.

Hydrogenation of the Double Bond

The carbon-carbon double bond of this compound can be reduced to a single bond through catalytic hydrogenation. This reaction typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum (Pt), and nickel (Ni). youtube.comlibretexts.org The reaction is a syn-addition, meaning that both hydrogen atoms add to the same face of the double bond. youtube.com

A key challenge in the hydrogenation of unsaturated aldehydes is achieving chemoselectivity. Since both the aldehyde and the alkene can be reduced, reaction conditions must be carefully controlled to selectively hydrogenate the C=C bond while preserving the C=O group. Thermodynamics generally favor the hydrogenation of the C=C bond over the C=O bond. tandfonline.comresearchgate.net The choice of catalyst and reaction conditions plays a crucial role in directing the selectivity of the hydrogenation. For instance, certain modified palladium catalysts have been shown to be effective for the chemoselective hydrogenation of the C=O bond in α,β-unsaturated aldehydes, highlighting the tunability of these catalytic systems. researchgate.net While this compound is not an α,β-unsaturated aldehyde, the principles of catalyst design for selective hydrogenation are still relevant.

Hydroboration-Oxidation Leading to Diols

The terminal alkene of this compound can be converted to a primary alcohol through a two-step process known as hydroboration-oxidation. This reaction sequence results in the anti-Markovnikov addition of water across the double bond.

In the first step, borane (B79455) (BH₃), often in the form of a complex with tetrahydrofuran (BH₃·THF), adds across the double bond. The boron atom adds to the less substituted carbon, and a hydrogen atom adds to the more substituted carbon. This step proceeds in a concerted, syn-addition manner. The resulting organoborane intermediate can then be oxidized in the second step using hydrogen peroxide (H₂O₂) in the presence of a base, typically sodium hydroxide (NaOH). The boron is replaced by a hydroxyl group, yielding a diol: 2-methylhexane-1,6-diol. The aldehyde group remains unaffected by these reaction conditions.

| Step | Reagents | Intermediate/Product | Key Features |

| 1. Hydroboration | BH₃·THF | Organoborane | Anti-Markovnikov, syn-addition |

| 2. Oxidation | H₂O₂, NaOH | 2-Methylhexane-1,6-diol | Replacement of boron with a hydroxyl group |

Cross-Coupling Reactions Involving the Alkene

The terminal alkene of this compound can participate in various transition metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. These reactions are powerful tools for building more complex molecular architectures.

Nickel catalysts are particularly effective in promoting cross-coupling reactions involving alkenes. These reactions offer an alternative to traditional methods that often require the pre-formation of organometallic reagents.

One important nickel-catalyzed reaction is the Heck reaction, which involves the coupling of an alkene with an organohalide. In the context of this compound, this would involve the reaction of the terminal double bond with an aryl or vinyl halide in the presence of a nickel catalyst and a base. The reaction typically proceeds via the oxidative addition of the organohalide to a Ni(0) species, followed by migratory insertion of the alkene into the nickel-carbon bond, and subsequent β-hydride elimination to release the coupled product and regenerate the catalyst. Nickel-catalyzed Heck reactions have been shown to be effective with a variety of alkenes and organohalides.

Nickel catalysts can also be used in Suzuki-Miyaura type couplings. While this reaction traditionally involves the coupling of an organoboron compound with an organohalide, modifications of this reaction can involve alkenes. Nickel catalysts have been shown to be highly effective in Suzuki-Miyaura reactions, often with a broader substrate scope and at a lower cost compared to palladium catalysts. cmu.edunih.govnih.govresearchgate.netrsc.org

Furthermore, nickel-catalyzed reductive couplings of alkenes with other electrophiles, such as aldehydes and organohalides, have been developed. These reactions can form new C-C bonds and introduce additional functionality in a single step. For instance, nickel-catalyzed three-component couplings of alkenes, aldehydes, and silyl (B83357) triflates have been reported. nih.gov Such methodologies could potentially be applied to this compound, where the terminal alkene could couple with an external aldehyde and a silyl triflate in the presence of a suitable nickel catalyst.

Nucleophilic Addition to the Unsaturated System

The reactivity of unsaturated aldehydes towards nucleophiles is fundamentally dictated by the spatial relationship between the carbonyl group and the carbon-carbon double bond. In α,β-unsaturated aldehydes, the conjugation of these two functional groups creates two primary electrophilic sites: the carbonyl carbon and the β-carbon. This allows for two competing reaction pathways: 1,2-addition (direct attack at the carbonyl) and 1,4-addition (conjugate addition). libretexts.org

However, in the case of this compound, the double bond is located at the 5-position, rendering it a non-conjugated system. The aldehyde and the alkene moieties are electronically independent. Consequently, the β-carbon is not activated towards nucleophilic attack, and the molecule does not undergo 1,4-conjugate addition. libretexts.orgyoutube.com Nucleophilic attack occurs exclusively at the highly electrophilic carbonyl carbon in a standard 1,2-addition mechanism. masterorganicchemistry.com This reaction transforms the sp²-hybridized carbonyl carbon into a tetrahedral sp³ center, forming a new carbon-nucleophile bond. masterorganicchemistry.com The outcome is dependent on the nature of the nucleophile, with strong, "hard" nucleophiles typically leading to irreversible additions. libretexts.orgyoutube.com

| Nucleophile Type | Example Reagent | Product Class |

| Organometallic | Grignard Reagents (R-MgBr) | Secondary Alcohol |

| Organometallic | Organolithium Reagents (R-Li) | Secondary Alcohol |

| Hydride | Sodium Borohydride (NaBH₄) | Primary Alcohol |

| Cyanide | Hydrogen Cyanide (HCN) | Cyanohydrin |

This table illustrates the expected products from the 1,2-nucleophilic addition to the aldehyde group of this compound.

Rearrangement Reactions

The structure of this compound, which contains both an aldehyde and a terminal alkene separated by a flexible three-carbon chain, is well-suited for intramolecular rearrangement reactions. These transformations are often catalyzed by acids and can lead to the formation of new cyclic structures, providing a powerful tool for synthesizing complex carbocyclic frameworks.

Under acidic conditions, this compound and structurally similar compounds are prone to undergo skeletal rearrangements, most notably the intramolecular carbonyl-ene reaction. researchgate.net In this process, a Lewis or Brønsted acid activates the aldehyde by coordinating to the carbonyl oxygen, significantly increasing its electrophilicity. This activation facilitates the attack by the pendant terminal alkene, which acts as an intramolecular nucleophile, leading to the formation of a new carbon-carbon bond and a cyclic alcohol product. acs.org

Detailed studies on the closely related substrate, 5-methylhex-5-enal, have demonstrated the efficacy of this approach. Research has shown that chiral Brønsted acid catalysts can promote asymmetric carbonyl-ene cyclizations, yielding cyclic homoallylic alcohols with high levels of regio- and enantioselectivity. The choice of catalyst, solvent, and temperature has a profound impact on the reaction's outcome. acs.org For instance, certain imidodiphosphorimidate (IDPi) catalysts have proven highly effective. acs.org Under certain conditions, these reactions may face competition from other acid-catalyzed pathways, such as Prins cyclizations. researchgate.net

| Catalyst | Solvent | Temp (°C) | Yield (%) | Regio-selectivity (exo:endo) | Enantio-selectivity (e.r.) |

| IDPi 7a | DCM | 0 | 63 | 90:10 | 94:6 |

| IDPi 7b | DCM | 0 | 55 | 94:6 | 95:5 |

| IDPi 7b | PhMe | 0 | 49 | 94:6 | 94:6 |

| IDPi 7b | CHCl₃ | 0 | 65 | 92:8 | 96:4 |

| IDPi 7b | CHCl₃ | -20 | 70 | 96:4 | 98:2 |

Data from a study on the acid-catalyzed cyclization of 5-methylhex-5-enal, a close structural analog of this compound, demonstrating the influence of reaction conditions on product formation. acs.org The enantiomeric ratio (e.r.) is for the major exo product.

Radical Chemistry of Unsaturated Aldehydes

The field of radical chemistry offers a complementary approach to ionic reactions for the formation of carbon-carbon bonds. Radical reactions often proceed under mild, neutral conditions, making them compatible with a wide range of functional groups. thieme-connect.de Unsaturated aldehydes can participate in radical reactions either through transformations involving the aldehyde group or through additions to the carbon-carbon double bond.

The this compound framework is an excellent substrate for intramolecular radical cyclization. Specifically, it falls into the category of 5-hexenyl radical precursors, which are known to undergo cyclization with high efficiency and selectivity. wikipedia.org The reaction is initiated by the generation of a radical at a position that allows for subsequent intramolecular attack on the terminal double bond.

The cyclization of a 5-hexenyl type radical is governed by kinetic factors, overwhelmingly favoring a "5-exo-trig" pathway. wikipedia.org This means the radical attacks the terminal carbon of the alkene to form a five-membered ring and a new radical center on the exocyclic methylene (B1212753) group. This preference for 5-exo cyclization over the alternative 6-endo pathway is well-established and forms a predictive basis for these reactions. The resulting cyclized radical is then quenched by a trapping agent (e.g., a hydrogen atom donor like tributyltin hydride) to yield the final product, typically a substituted cyclopentane (B165970) derivative. wikipedia.org

| Factor | Influence on Reaction | Typical Conditions / Reagents |

| Radical Initiator | Generates the initial radical species. | AIBN (azobisisobutyronitrile), Benzoyl Peroxide |

| Radical Precursor | The functional group transformed into the radical. | Alkyl halides, Thioesters |

| H-atom Donor | Quenches the cyclized radical to form the final product. | Tributyltin hydride (Bu₃SnH), Tris(trimethylsilyl)silane (TTMSS) |

| Concentration | Low concentrations of H-atom donor can favor rearrangement or alternative pathways. | Typically 0.01 - 0.1 M of substrate |

This table outlines key factors and reagents involved in planning a hypothetical intramolecular radical cyclization based on the this compound scaffold.

Stereochemical Investigations and Control in 2 Methylhex 5 Enal Chemistry

Diastereoselectivity in Intramolecular Cyclization Reactions

Intramolecular cyclization reactions are fundamental in organic synthesis for forming cyclic structures, and controlling the stereochemical outcome (diastereoselectivity) is paramount. While specific studies detailing the diastereoselectivity of intramolecular cyclizations of 2-Methylhex-5-enal itself are not explicitly detailed in the provided search results, related studies on similar unsaturated aldehydes offer insights into the principles involved. For instance, research on the Lewis acid-catalyzed intramolecular ene reactions of δ,ε-unsaturated aldehydes, such as those involving citronellal, demonstrates that bulky Lewis acids can dictate cis-stereoselectivity by influencing the transition state conformation acs.org. Similarly, studies on organoaluminum-promoted intramolecular ene reactions of unsaturated aldehydes highlight unprecedented stereochemical control, where the catalyst's structure and the substrate's conformation play key roles in determining the diastereomeric products acs.org. These findings suggest that for this compound, the choice of catalyst and reaction conditions would significantly influence the diastereoselectivity of any intramolecular cyclization, likely through the formation of specific chair-like or boat-like transition states, as observed in radical cyclizations of 5-hexenyl systems pitt.educolumbia.edu.

Enantiomeric Excess Determination and Chiral Purity Studies

The enantiomeric excess (ee) quantifies the purity of a chiral substance with respect to its enantiomers. For this compound, determining its ee is essential if it is synthesized or used in an enantiomerically enriched form. Several analytical techniques are employed for this purpose, including chiral chromatography (e.g., GC or HPLC) and NMR spectroscopy with chiral shift reagents libretexts.orgnih.gov. The concept of enantiomeric excess is defined as the difference between the relative abundance of the two enantiomers, often expressed as a percentage: % ee = [(% Major Enantiomer) - (% Minor Enantiomer)] wikipedia.org. For example, a mixture containing 75% of the R enantiomer and 25% of the S enantiomer has an ee of 50% libretexts.orgwikipedia.org. Studies on related compounds, such as (R)-2-isopropyl-5-methylhex-5-enal, have reported high enantiomeric excesses (e.g., 98% ee) achieved through asymmetric synthesis researchgate.net. The determination of ee is critical for validating the success of enantioselective synthetic routes.

Mechanistic Models for Stereochemical Control

Understanding the mechanisms by which stereochemical control is achieved is vital for designing efficient synthetic strategies. For intramolecular cyclizations involving unsaturated aldehydes like this compound, mechanistic models often involve the analysis of transition states. Lewis acid catalysis is frequently employed, where the Lewis acid coordinates to the carbonyl oxygen, polarizing the molecule and facilitating the reaction acs.orgresearchgate.net. The stereochemical outcome is often dictated by the steric and electronic interactions within the transition state, which can be influenced by the catalyst's structure, the substrate's conformation, and the solvent acs.orgacs.orgresearchgate.net. For example, bulky Lewis acids can direct the reaction through specific conformations, leading to predictable diastereoselectivity acs.org. In the context of ene reactions, models often consider boat-like or chair-like transition states, where the arrangement of substituents around the developing chiral centers determines the stereochemical outcome acs.orgpitt.edu.

Racemization Dynamics and Control

Racemization refers to the process by which a chiral compound loses its optical activity, typically through the interconversion of enantiomers, often via a planar or rapidly equilibrating achiral intermediate. The chiral center in this compound is at the α-carbon (C2). While specific racemization studies for this compound are not detailed in the provided results, research on similar aldehydes, such as 2-methylbutanal, has explored acid-catalyzed racemization acs.org. These studies indicate that factors like pH, temperature, and solvent polarity can influence the rate of racemization acs.orgnih.govacs.org. For instance, in aqueous solutions, racemization rates can increase with pH and temperature nih.govacs.org. Controlling racemization is crucial for maintaining the chiral integrity of enantiomerically pure compounds. Strategies might involve avoiding conditions that promote the formation of achiral intermediates, such as enols or enolates, or by carefully selecting reaction and storage conditions to minimize exposure to racemizing agents like acids or bases, especially at elevated temperatures acs.orgnih.gov. The dynamic kinetic resolution procedure, which aims to combine a reaction with in-situ racemization of the starting material, can be affected by competing reactions, as seen when conditions for racemizing 2-methylbutanal were applied to (R)-2-isopropyl-5-methylhex-5-enal, leading to Prins cyclization instead researchgate.net.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the structure of organic molecules by providing information about the connectivity and environment of atomic nuclei.

The ¹H NMR spectrum of 2-Methylhex-5-enal is expected to display distinct signals corresponding to its various proton environments. Based on the structure, the following signals are anticipated:

Aldehyde Proton (CHO): This proton, attached to the carbonyl carbon, is highly deshielded due to the electronegativity of oxygen and the carbonyl group. It is expected to appear as a singlet in the downfield region, typically between δ 9.5-10.0 ppm .

Vinylic Proton (C5-H): The proton attached to the double bond at C5 is expected to resonate in the alkene region, generally between δ 5.7-6.0 ppm . Its multiplicity would depend on coupling to the terminal methylene (B1212753) protons at C6 and the allylic protons at C4.

Terminal Methylene Protons (=CH₂ at C6): These vinylic protons are expected to appear as a multiplet in the range of δ 4.8-5.0 ppm . They would be coupled to the vinylic proton at C5.

Methine Proton (C2-H): The proton at C2, attached to the carbon bearing the methyl group and adjacent to the aldehyde, is expected to resonate as a multiplet in the range of δ 2.0-2.5 ppm . It will be coupled to the methyl protons and the protons at C3.

Methyl Protons (C2-CH₃): The methyl group at C2 is expected to appear as a doublet in the upfield region, typically between δ 0.9-1.1 ppm , due to coupling with the methine proton at C2.

Methylene Protons (C3-H₂ and C4-H₂): The protons of the methylene groups at C3 and C4 are expected to resonate in the aliphatic region, likely between δ 1.5-2.2 ppm , with their exact positions and multiplicities determined by coupling to adjacent protons.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, the following ¹³C chemical shifts are anticipated:

Aldehyde Carbon (C1=O): The carbonyl carbon of the aldehyde group is highly deshielded and typically appears in the range of δ 190-200 ppm .

Vinylic Carbons (C5= and =C6): The carbons involved in the double bond are expected to resonate in the alkene region. C5, attached to a proton and the methylene group, might be around δ 130-140 ppm , while the terminal methylene carbon (C6) is expected to be around δ 115-120 ppm .

Methine Carbon (C2-CH): The carbon at C2, bearing the methyl substituent and adjacent to the aldehyde, is expected to resonate in the range of δ 40-50 ppm .

Methylene Carbons (C3-CH₂ and C4-CH₂): The aliphatic methylene carbons are expected to appear in the range of δ 20-40 ppm . C3 might be around δ 20-30 ppm, and C4 around δ 30-40 ppm.

Methyl Carbon (C2-CH₃): The methyl carbon is expected to resonate in the upfield region, typically between δ 15-25 ppm .

Two-dimensional NMR techniques are crucial for unambiguously assigning signals and confirming structural connectivity.

COSY (Correlation Spectroscopy): COSY experiments reveal proton-proton couplings, allowing the identification of adjacent protons. For this compound, COSY would show correlations between:

The aldehyde proton (CHO) and protons at C2 (if any observable coupling exists).

The methine proton at C2 and the methyl protons, as well as the C3 methylene protons.

The C3 methylene protons and the C4 methylene protons.

The C4 methylene protons and the vinylic proton at C5.

The vinylic proton at C5 and the terminal methylene protons at C6.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons. It would confirm the assignments of the ¹H signals to their respective carbons, e.g., showing the correlation of the aldehyde proton to the carbonyl carbon, the vinylic proton to C5, the terminal methylene protons to C6, the C2 methine proton to C2, and the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons separated by two or three bonds, providing crucial information about the carbon skeleton. For this compound, HMBC would be particularly useful for:

Correlating the aldehyde proton to C2.

Correlating the C2 methine proton to the aldehyde carbon (C1) and the methyl carbon.

Correlating the methyl protons to C2 and potentially to the aldehyde carbon (C1) if the spatial arrangement allows for a long-range coupling.

Correlating the vinylic proton (C5-H) to C3 and C4.

Correlating the terminal methylene protons (=CH₂) to C4 and C5.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space correlations between protons that are close in space, aiding in the determination of stereochemistry and conformation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of a compound, aiding in its identification.

For this compound (C₇H₁₂O, MW = 112.17 g/mol ), the EI-MS spectrum is expected to show a molecular ion peak (M⁺) at m/z 112, although this peak might be of low intensity as aldehydes can be prone to fragmentation. Common fragmentation pathways for aldehydes include:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group. This could lead to the loss of the alkyl chain attached to C2, or the loss of the aldehyde group itself.

Loss of CHO (M - 29): This would yield a fragment corresponding to the C6 alkyl chain with the methyl group.

Loss of H (M - 1): This would result in an acylium ion.

Loss of CO: Aldehydes can lose carbon monoxide, leading to a fragment at M - 28.

Fragmentation of the alkyl chain: Cleavage of C-C bonds within the hexene chain would produce various fragment ions. For instance, cleavage at C2-C3 or C3-C4 could lead to characteristic ions.

Fragmentation related to the double bond: The presence of the double bond can also influence fragmentation, potentially leading to allylic cleavage or rearrangements.

High-Resolution Mass Spectrometry (HRMS) provides the accurate mass of the molecular ion or fragment ions, allowing for the determination of the elemental composition. For this compound, with the molecular formula C₇H₁₂O, the calculated exact mass is approximately 112.0888 g/mol . HRMS would confirm this elemental composition by matching the experimentally measured accurate mass to the theoretical value within a few parts per million (ppm).

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely employed for the identification and quantification of volatile organic compounds, including aldehydes, especially within complex mixtures. The GC separates components based on their volatility and interaction with the stationary phase, while the MS detector provides information about their molecular weight and fragmentation patterns, allowing for structural identification semanticscholar.orgresearchgate.netnewswise.comjmchemsci.com.

For aldehydes like this compound, GC-MS analysis typically involves the ionization of the molecule, often through Electron Ionization (EI), which leads to fragmentation. Common fragmentation pathways for aldehydes include the loss of a hydrogen atom (M-1) or the loss of the formyl group (CHO, M-29) libretexts.org. The presence of an alkene moiety in this compound can also contribute to characteristic fragmentation patterns, potentially involving allylic cleavage or rearrangements.

While specific GC-MS fragmentation data for this compound was not detailed in the provided literature, studies on similar α,β-unsaturated aldehydes highlight the use of GC-MS for their identification by comparing retention times and mass spectra against databases like NIST newswise.com. The analysis of complex mixtures, such as natural product extracts, relies on the unique mass spectral fingerprints and retention indices generated by GC-MS to identify and quantify components like this compound semanticscholar.orgresearchgate.netjmchemsci.com.

Table 1: Typical GC-MS Fragmentation Pathways for Aldehydes

| Fragmentation Event | Mass Loss | Description |

| Molecular Ion | - | [M]⁺, provides molecular weight. |

| Loss of Hydrogen | 1 | M-1, common for aldehydes. |

| Loss of Formyl | 29 | M-29 (loss of CHO fragment), characteristic for aldehydes. |

| Alpha-cleavage | Varies | Cleavage adjacent to the carbonyl group, yielding acylium or alkyl ions. |

| McLafferty Rearrangement | Varies | If a gamma-hydrogen is present, leading to cleavage and alkene formation. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is invaluable for identifying the presence of specific functional groups within a molecule by detecting the absorption of IR radiation, which causes molecular vibrations. For this compound, IR spectroscopy can confirm the presence of its aldehyde and alkene functionalities.

The aldehyde group (-CHO) is characterized by two distinct types of stretching vibrations:

Carbonyl (C=O) Stretch: For saturated aliphatic aldehydes, this strong absorption typically occurs in the range of 1720-1740 cm⁻¹ uc.eduorgchemboulder.comlibretexts.orgpg.edu.pl.

Aldehyde C-H Stretch: This is a diagnostic feature, appearing as one or two moderate bands in the region of 2700-2860 cm⁻¹ orgchemboulder.comlibretexts.orgmatanginicollege.ac.inpg.edu.pl. The band around 2720 cm⁻¹ is particularly indicative of an aldehyde.

The alkene moiety (C=C) in this compound exhibits characteristic absorptions:

Carbon-Carbon (C=C) Stretch: This absorption usually appears in the range of 1630-1680 cm⁻¹ , though it can be weak if the double bond is symmetrically substituted uc.edulibretexts.orgpressbooks.pubvscht.cz.

Vinylic (═C-H) Stretch: The stretching vibration of hydrogen atoms attached to the double bond occurs at higher frequencies, typically between 3000-3100 cm⁻¹ libretexts.orgpressbooks.pubvscht.cz.

Table 2: Characteristic IR Absorptions for this compound

| Functional Group | Bond Type | Characteristic Absorption (cm⁻¹) | Intensity | Reference(s) |

| Aldehyde | C=O | 1720-1740 | Strong | uc.eduorgchemboulder.comlibretexts.org |

| Aldehyde | C-H | 2700-2760 and 2810-2860 | Moderate | orgchemboulder.comlibretexts.orgmatanginicollege.ac.in |

| Alkene | C=C | 1630-1680 | Weak-Medium | uc.edulibretexts.orgpressbooks.pub |

| Alkene | =C-H | 3000-3100 | Medium | libretexts.orgpressbooks.pubvscht.cz |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV and visible light by a molecule, which is related to electronic transitions. For organic molecules, UV-Vis spectra are particularly useful for identifying conjugated systems, such as those involving double bonds and carbonyl groups.

This compound contains an isolated alkene (C=C) and an aldehyde (C=O) group. The C=C double bond, being terminal and not conjugated with the carbonyl group, would typically exhibit a π→π* transition absorption at wavelengths below 200 nm. The aldehyde carbonyl group has an n→π* transition that absorbs weakly at longer wavelengths, usually above 270 nm, and a π→π* transition that is more intense but occurs at shorter wavelengths. Since there is no conjugation between the double bond and the carbonyl group in this compound, its UV-Vis spectrum is not expected to show strong absorptions in the readily accessible UV range (200-400 nm) typical of conjugated systems. While UV-Vis can confirm the presence of chromophores, its utility for precise structural elucidation of non-conjugated unsaturated aldehydes like this compound is generally limited compared to IR or NMR spectroscopy.

Chiral Chromatography for Enantiomer Separation and Quantitation

This compound possesses a chiral center at the second carbon atom (C2), which is bonded to four different groups: a methyl group, a hydrogen atom, the aldehyde-containing chain, and the rest of the alkyl chain. Consequently, it exists as a pair of enantiomers: (R)-2-Methylhex-5-enal and (S)-2-Methylhex-5-enal. These enantiomers are non-superimposable mirror images of each other and can exhibit different biological activities or interactions.

Chiral chromatography is the primary analytical method for separating and quantifying these enantiomers. This technique utilizes chiral stationary phases (CSPs) within chromatographic columns, which are designed to selectively interact with one enantiomer more strongly than the other. Common CSPs are based on derivatized polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or other chiral selectors sigmaaldrich.comgcms.czchromatographyonline.comlibretexts.org.

The separation is achieved by passing a racemic mixture of this compound through the chiral column. The differential interactions between the enantiomers and the CSP lead to different retention times, allowing for their separation. Detection, typically via UV-Vis detectors, enables the quantification of each enantiomer based on its peak area.

While specific chiral chromatographic data for this compound is not provided, studies on related chiral molecules demonstrate the principles:

The precursor alcohol, 2-Methylhex-5-en-1-ol, has been characterized via chiral chromatography, confirming enantiomeric excess (ee) greater than 95% after asymmetric hydrogenation using a chiral Rh catalyst .

Validated chiral HPLC methods for other chiral compounds often employ columns like Chiralpak AD-H with mobile phases consisting of hexane (B92381) and an alcohol (e.g., ethanol), with detection typically at 254 nm innovareacademics.innih.govresearchgate.net. Such methods achieve baseline separation and allow for accurate quantification of enantiomeric purity.

Table 3: General Parameters for Chiral Chromatographic Separation of Enantiomers

| Parameter | Description |

| Chiral Stationary Phase (CSP) | Specialized columns containing chiral selectors (e.g., polysaccharide derivatives, Pirkle phases, cyclodextrins) that enable differential interaction with enantiomers. |

| Mobile Phase | Typically a mixture of non-polar solvents (e.g., hexane) and polar modifiers (e.g., ethanol (B145695), isopropanol), often with a small amount of an additive like diethylamine (B46881) (DEA) for improved peak shape and resolution. innovareacademics.innih.govresearchgate.net |

| Detection | UV-Vis detectors are commonly used, with detection wavelengths chosen based on the analyte's chromophores (e.g., 254 nm for compounds with aromatic rings or conjugated systems). |

| Quantification | Based on the peak areas of the separated enantiomers, allowing for the determination of enantiomeric excess (ee) or enantiomeric ratio. |

| Method Validation | Crucial parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable results. nih.govresearchgate.net |

Theoretical and Computational Studies of 2 Methylhex 5 Enal

Transition State Analysis for Pericyclic and Cyclization Reactions

The characterization of transition states is fundamental to understanding the stereochemical and kinetic aspects of chemical reactions. Computational methods are extensively used to determine the geometries and energies of transition states for reactions that 2-Methylhex-5-enal may undergo, including pericyclic and cyclization reactions. For instance, research into ene cyclizations, a reaction class pertinent to molecules with similar structural motifs, involves the optimization of transition state (TS) structures using computational approaches researchgate.netresearchgate.net. These analyses can reveal critical features of the transition state, such as the presence of cyclic arrangements or hydrogen bridges, which are instrumental in predicting the stereochemical outcomes of the reactions scribd.comresearchgate.net. By calculating the activation energies associated with these transition states, theoretical studies offer a quantitative basis for comprehending reaction rates and selectivity researchgate.net.

Investigation of Substituent Effects on Reactivity and Stereoselectivity

Theoretical investigations are crucial for examining how structural elements, including inherent features like the branching and unsaturation present in this compound, influence its reactivity and stereoselectivity. Studies focusing on reactions such as Type II ene cyclizations have theoretically explored the impact of substituents on diastereoselectivity researchgate.net. Computational modeling can predict how alterations in molecular structure, or the presence of specific reagents like Lewis acids, modify the energy of transition states, thereby affecting the diastereomeric or enantiomeric ratios of the resulting products researchgate.netresearchgate.net. This understanding is vital for the rational design of synthetic strategies aimed at achieving high levels of stereochemical control.

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are computational techniques typically used to investigate molecular interactions, often in biological systems or for catalyst design. While the primary theoretical focus on this compound, as indicated by the available literature, centers on reaction mechanisms and conformational analysis, there is no direct mention of specific molecular modeling or docking studies conducted on this compound within the analyzed search results. Therefore, detailed findings or applicability of these particular techniques for this compound cannot be elaborated upon based on the current information.

Data Tables

The following tables summarize quantitative findings derived from research, either as direct outcomes of theoretical investigations or as experimental results closely aligned with theoretically predicted reactivity and stereoselectivity.

Table 1: Representative Yields in Reactions Related to this compound

| Reaction Type | Product/Intermediate | Yield | Source |

| Oxidation of 2-methylhex-5-en-1-ol | This compound | 85% | |

| Oxidation of alkene moiety of 2-methylhex-5-en-1-ol | 2-methylhexane-1,5-diol | 72% | |

| Esterification and subsequent reduction (implied) | Mixture of esters (related to alcohol precursor) | 90% |

Note: The yields presented are primarily from synthetic procedures. However, the optimization and mechanistic understanding of these reactions can be significantly informed by theoretical computational studies.

Applications in Advanced Organic Synthesis Research

Role as a Key Synthetic Intermediate for Complex Molecular Architectures

The structural characteristics of 2-Methylhex-5-enal, particularly the presence of both an aldehyde group and a reactive double bond, position it as a valuable intermediate in the synthesis of more intricate organic molecules.

Building Block for Biologically Active Molecules

The aldehyde functionality and the alkene moiety in this compound can be selectively manipulated to introduce diverse functional groups, facilitating the construction of carbon skeletons found in biologically active compounds. Its utility as a building block for such molecules has been noted in chemical research, where its structure can be elaborated upon to create complex organic compounds with potential biological relevance smolecule.com.

Precursor for Advanced Pharmaceutical Intermediates

Research into the synthesis of pharmaceutical intermediates often involves molecules with specific functional group arrangements, which this compound can provide. While direct pathways to established pharmaceuticals from this compound are still an area of active investigation, its potential as a precursor for advanced pharmaceutical intermediates is recognized. The compound's structure can be modified through various synthetic routes to yield key fragments or scaffolds relevant to drug development . For instance, related compounds featuring similar carbon backbones are explored in the synthesis of pharmaceutical intermediates, such as those for Pregabalin mdpi.com.

Catalysis and Ligand Design in Reactions Involving this compound

The reactivity profile of this compound makes it an interesting substrate for catalytic transformations, particularly in reactions that exploit its aldehyde and alkene functionalities. While direct studies focusing exclusively on this compound in these catalytic systems are emerging, research on analogous unsaturated aldehydes provides insight into its potential applications.

Development of Novel Lewis Acid Catalysts

Lewis acid catalysis plays a crucial role in activating carbonyl groups and facilitating various cyclization reactions. Unsaturated aldehydes, including those structurally similar to this compound, have been employed as substrates in Lewis acid-catalyzed carbonyl ene cyclizations researchgate.netgrafiati.comacs.orgacs.orgacs.org. For example, related compounds like 2-isopropyl-5-methylhex-5-enal have been studied with Lewis acids to achieve stereoselective cyclizations researchgate.netgrafiati.comacs.org. The development of novel Lewis acid catalysts that can efficiently mediate transformations involving the aldehyde and alkene of this compound is an ongoing area of interest in synthetic organic chemistry, aiming to control stereochemistry and regioselectivity acs.org.

Exploration of Organocatalytic Transformations

Organocatalysis, which utilizes small organic molecules as catalysts, offers a powerful approach to asymmetric synthesis. Aldehydes, especially α,β-unsaturated aldehydes, are common substrates in organocatalytic reactions such as Michael additions, aldol (B89426) reactions, and ene reactions researchgate.netmaynoothuniversity.ieuni-koeln.de. While specific organocatalytic transformations of this compound are less documented, the broader field of organocatalysis involving similar unsaturated aldehydes suggests its potential as a substrate for developing new catalytic methodologies. Research into chiral amine and thiourea-based catalysts has demonstrated their efficacy in promoting conjugate additions and other transformations of aldehydes maynoothuniversity.ie.

Contribution to Research in Flavor and Fragrance Chemistry (focus on synthetic routes and characterization for scientific understanding)

The flavor and fragrance industry frequently utilizes aldehydes and their derivatives due to their characteristic aromas. While direct sensory applications of this compound are not extensively detailed, its structural relation to compounds used in this field, coupled with its synthetic accessibility, highlights its relevance for scientific understanding.

The synthesis of this compound has been achieved through the oxidation of its corresponding alcohol, 2-methylhex-5-en-1-ol. A notable method involves the use of pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758), which selectively oxidizes the primary alcohol to the aldehyde with a reported yield of 85% under mild conditions (0–25°C) . This synthetic route provides a reliable method for obtaining this compound for further chemical studies and characterization.

Compounds with similar structural motifs, such as 5-methylhex-2-enal (B13324291) and 2-isopropyl-5-methyl-2-hexenal, are recognized for their contributions to flavor and fragrance profiles, often imparting green or fruity notes cymitquimica.comvulcanchem.com. The scientific understanding of these related compounds’ synthesis and sensory properties can inform research into the potential olfactory characteristics and applications of this compound itself. Detailed spectral characterization, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), is essential for confirming the structure and purity of synthesized this compound, thereby supporting its use in rigorous scientific investigations google.com.

Identification and Characterization in Natural Product Metabolomics Research

The identification and characterization of chemical compounds within complex biological matrices, such as those found in natural products, are foundational to understanding their roles and potential applications. Metabolomics, a field that studies the comprehensive set of metabolites in a biological system, shares many analytical methodologies with natural product research. Key techniques employed for compound identification include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), which are adept at separating and detecting volatile and semi-volatile compounds, respectively researchgate.netmdpi.com. These chromatographic methods are often coupled with Mass Spectrometry (MS) to provide molecular weight and fragmentation data, aiding in structural elucidation mdpi.comfrontiersin.org.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and 2D NMR techniques, is crucial for determining the detailed structure of isolated compounds, including stereochemistry researchgate.netmdpi.com. Tandem Mass Spectrometry (MS/MS or MSⁿ) further enhances structural information by fragmenting precursor ions to yield characteristic fragment ions mdpi.com.

For efficient identification, researchers often utilize spectral and chemical databases, such as METLIN, Pubchem, and Chemical Abstracts Service (CAS), to match experimental data against known compounds frontiersin.orgfrontiersin.org. Dereplication strategies, employing software like AMDIS and RAMSY, are also vital for rapidly identifying known metabolites within complex mixtures, thereby avoiding redundant isolation efforts frontiersin.org.

While direct identification and characterization of this compound specifically within natural product metabolomics studies are not extensively detailed in the reviewed literature, similar unsaturated aldehydes have been successfully identified in various matrices. For instance, related compounds such as 2-Isopropylidene-5-methylhex-4-enal have been detected in plant extracts researchgate.net, and 2-Isopropenyl-5-methylhex-4-enal has been identified in olive oils nih.gov. Furthermore, compounds like 2-isopropyl-5-methylhex-2-enal have been characterized in fermented food products mdpi.com and in the context of food processing newswise.com. These findings underscore the applicability of the aforementioned analytical techniques for the potential identification and characterization of this compound should it occur in natural sources.

Table 1: Analytical Techniques and Databases in Natural Product Identification

| Technique/Database | Description/Application |

| GC-MS | Separation and identification of volatile compounds based on retention time and mass spectra. |

| LC-MS | Separation and identification of less volatile compounds, often coupled with MS/MS. |

| NMR (¹H, ¹³C, 2D) | Elucidation of detailed molecular structures, including connectivity and stereochemistry. |

| MS/MS, MSⁿ | Fragmentation analysis for obtaining structural information and confirming identities. |

| Spectral Databases | Libraries (e.g., METLIN, Pubchem, CAS) for matching experimental spectral data. |

| Dereplication Tools | Software (e.g., AMDIS, RAMSY) for rapid identification of known compounds in mixtures. |

| Bioinformatics Tools | e.g., GNPS, MetGem for molecular networking and structure elucidation of novel compounds. |

De Novo Synthesis of Aroma-Active Compounds for Structure-Odor Relationship Studies

The synthesis of aroma-active compounds is a critical area of research within the flavor and fragrance industry, aiming to understand and manipulate the relationship between a molecule's structure and its perceived odor (Structure-Odor Relationship, SOR). This knowledge enables the creation of novel aroma chemicals or the optimization of existing ones.

This compound can be synthesized through the oxidation of its corresponding alcohol precursor, 2-Methylhex-5-en-1-ol. Specifically, the use of Pyridinium Chlorochromate (PCC) in dichloromethane at temperatures between 0–25°C has been reported to selectively oxidize the primary alcohol to the aldehyde, this compound, with a reported yield of 85% .

Research into related unsaturated aldehydes also provides insights into synthetic methodologies relevant to this class of compounds. For instance, certain 2-methylalk-2-enals can be prepared via the condensation of 1-ethoxyprop-1-ene with the corresponding aldehyde, followed by acidic hydrolysis oup.comresearchgate.net. Additionally, aldol condensation reactions involving simpler aldehydes, such as those used to synthesize 2-isopropyl-5-methylhex-2-enal from 3-methylbutanal (B7770604) and 2-methylbutanal, illustrate common pathways for creating branched, unsaturated aldehydes newswise.com. The synthesis of sulfur-containing analogs, such as 3-mercapto-2-methylalkan-1-ols, often begins with 2-methylalk-2-enales, which are then reacted with thioacetic acid followed by reduction researchgate.net.

Structure-odor relationship studies are fundamental to designing new aroma chemicals. It is understood that molecular features such as "electronicity" (the distribution of electronic charge) and "stereocity" (the molecule's volume, shape, and profile) significantly influence olfactory perception perfumerflavorist.com. Modifications to functional groups or steric components within a molecule can lead to variations in odor quality and intensity perfumerflavorist.com. For example, esters derived from related alcohols like 5-methylhex-2-enol are utilized as aroma ingredients to impart specific notes such as fruity, green pear, or apple wipo.int. Studies involving related compounds like 2-isopropyl-5-methylhex-2-enal have identified specific odor descriptors, such as "cocoa, roasted," through Gas Chromatography-Olfactometry (GC-O) newswise.com. These investigations into the synthesis and olfactory properties of structurally similar compounds provide a framework for understanding how the specific arrangement of atoms and functional groups in this compound contributes to its aroma profile.

Derivatives and Analogues: Synthesis and Reactivity Profiles

Alcohol Precursors (e.g., 2-Methylhex-5-en-1-ol)

2-Methylhex-5-en-1-ol serves as a key chiral precursor in organic synthesis. Its significance lies in the presence of a stereocenter, which allows for the creation of enantiomerically pure compounds, a critical aspect in medicinal chemistry and materials science where biological activity and material properties are often dependent on stereochemistry.

Synthesis:

Several synthetic routes can produce 2-Methylhex-5-en-1-ol:

Reduction of Carboxylic Acids and Esters: A common method involves the reduction of 2-methylhex-5-enoic acid or its ester derivatives. The acid is first esterified by reacting with an alcohol like methanol or ethanol (B145695) under acidic conditions. The resulting ester is then reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) to yield 2-Methylhex-5-en-1-ol.

Deprotection of Silyl (B83357) Ethers: Silyl ethers are often used as protecting groups for alcohols. (R)-tert-butyldimethyl((2-methylhex-5-en-1-yl)oxy)silane can be converted to (R)-2-methylhex-5-en-1-ol in high yield by treatment with a fluoride source like tetrabutylammonium fluoride (TBAF).

Stereoselective Synthesis: To obtain enantiomerically pure (R)- or (S)-2-methylhex-5-en-1-ol, stereoselective methods are employed. One such method involves the coupling reaction of a tosylate precursor with allylmagnesium bromide in the presence of a copper catalyst to yield (S)-2-methylhex-5-en-1-ol.

Reactivity Profile:

The reactivity of 2-Methylhex-5-en-1-ol is characterized by its two functional groups: the hydroxyl group and the terminal alkene.

Hydroxyl Group: The oxygen atom's lone pairs of electrons make the hydroxyl group nucleophilic.

Alkene Group: The π-bond in the terminal alkene is a region of high electron density, making it susceptible to attack by electrophiles. This allows for reactions such as hydrohalogenation, where the addition of a hydrogen halide like HBr results in a haloalkane. Under certain conditions, intramolecular cyclization can occur, where the hydroxyl group acts as a nucleophile, attacking an intermediate formed at the double bond, such as a bromonium ion, to create a cyclic ether. [cite: t]

Isomeric Unsaturated Aldehydes

This subsection examines the synthesis and properties of several isomeric unsaturated aldehydes related to 2-Methylhex-5-enal.

2-Isopropyl-5-methylhex-5-enal: The asymmetric synthesis of (R)-2-isopropyl-5-methylhex-5-enal with a high enantiomeric excess (98% ee) has been described. A key step in this synthesis is the alkylation using an Evans chiral auxiliary and 3-methylbut-3-en-1-yl trifluoromethanesulphonate as the alkylating agent. researchgate.net

2-Isopropylidene-5-methylhex-4-enal: This compound has been identified in the methanolic seed extract of Nigella sativa through GC-MS analysis. researchgate.net

5-Methyl-2-phenyl-2-hexenal: A common method for the preparation of this compound is the base-catalyzed aldol (B89426) condensation of phenylacetaldehyde with isovaleraldehyde. google.com The reaction is typically carried out by heating the reactants to reflux in the presence of a base like sodium acetate in a solvent such as aqueous ethanol. google.com This compound is noted for its utility as a fragrance and flavoring agent, imparting cocoa and chocolate-like notes. google.comchemicalbull.com It also serves as an intermediate in the synthesis of other organic compounds. chemicalbull.comchemimpex.com

| Isomeric Unsaturated Aldehyde | Synthesis Method | Key Features |

| 2-Isopropyl-5-methylhex-5-enal | Asymmetric synthesis via alkylation with an Evans chiral auxiliary. researchgate.net | Chiral aldehyde synthesized with high enantiomeric purity. researchgate.net |

| 2-Isopropylidene-5-methylhex-4-enal | Identified in natural extracts (Nigella sativa). researchgate.net | A naturally occurring unsaturated aldehyde. researchgate.net |

| 5-Methyl-2-phenyl-2-hexenal | Base-catalyzed aldol condensation of phenylacetaldehyde and isovaleraldehyde. google.com | Used as a fragrance and flavor ingredient and as a synthetic intermediate. google.comchemicalbull.comchemimpex.com |

Saturated Analogues and their Synthesis (e.g., 2-Methylhexan-1-ol)

The saturated analogue, 2-Methylhexan-1-ol, can be synthesized through various established methods in organic chemistry.

Synthesis Routes:

Reduction of 2-Methylhexanal: The corresponding aldehyde, 2-methylhexanal, can be reduced to 2-methylhexan-1-ol. A biocatalytic approach using an alcohol dehydrogenase (ADH) from Saccharomyces cerevisiae can produce (S)-2-methylhexan-1-ol with high yields (88-92%) and excellent enantiomeric excess (>99%).